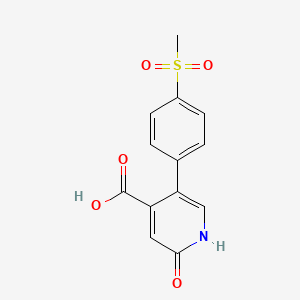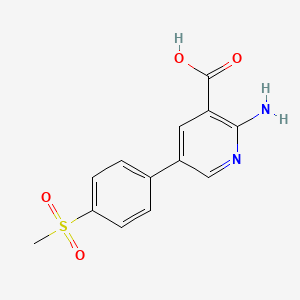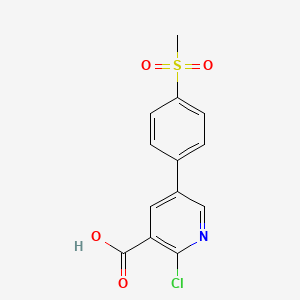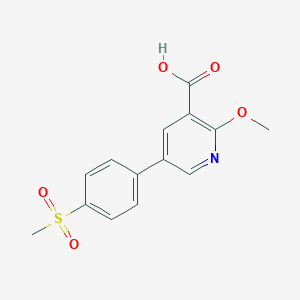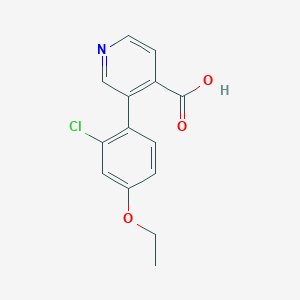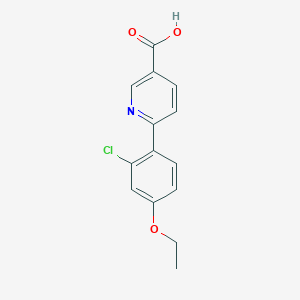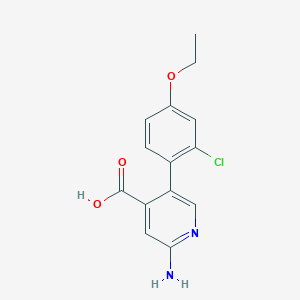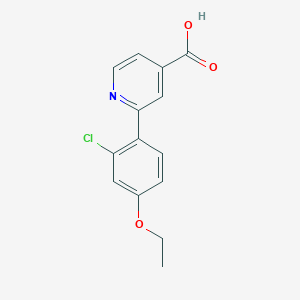
2-(2-Chloro-4-ethoxyphenyl)isonicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-4-ethoxyphenyl)isonicotinic acid (2CEPIA) is a chemical compound with a wide range of scientific applications. It is a chlorinated phenyl isonicotinic acid derivative with a molecular weight of 248.66 g/mol. 2CEPIA is a colorless solid at room temperature, and is soluble in water, ethanol, and methanol. It is commonly used in research laboratories for its ability to interact with various proteins and enzymes, and can be used to study their structure and function.
科学研究应用
2-(2-Chloro-4-ethoxyphenyl)isonicotinic acid, 95% is used in many different scientific research applications, including as an inhibitor of protein kinase C (PKC). PKC is a family of enzymes that are involved in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of PKC can be used to study its role in these processes and to investigate the effects of drugs on its activity. 2-(2-Chloro-4-ethoxyphenyl)isonicotinic acid, 95% is also used in studies of the structure and function of enzymes, such as those involved in the metabolism of drugs and xenobiotics.
作用机制
The mechanism of action of 2-(2-Chloro-4-ethoxyphenyl)isonicotinic acid, 95% is not fully understood. However, it is known to interact with various proteins and enzymes in the cell, including PKC. It is believed that 2-(2-Chloro-4-ethoxyphenyl)isonicotinic acid, 95% binds to the active site of PKC and inhibits its activity. This binding prevents the enzyme from carrying out its normal functions, leading to a decrease in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Chloro-4-ethoxyphenyl)isonicotinic acid, 95% are still being studied. In general, it has been found to inhibit the activity of various proteins and enzymes, including PKC. Inhibition of PKC can lead to a decrease in cell growth, differentiation, and apoptosis. Additionally, 2-(2-Chloro-4-ethoxyphenyl)isonicotinic acid, 95% has been found to inhibit the activity of enzymes involved in the metabolism of drugs and xenobiotics.
实验室实验的优点和局限性
2-(2-Chloro-4-ethoxyphenyl)isonicotinic acid, 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is commercially available. Additionally, it is relatively stable and has a low toxicity. However, one limitation is that it is not very soluble in water, which can make it difficult to use in aqueous experiments.
未来方向
There are many possible future directions for research involving 2-(2-Chloro-4-ethoxyphenyl)isonicotinic acid, 95%. One area of research is to further investigate its mechanism of action and the biochemical and physiological effects of its inhibition of various proteins and enzymes. Additionally, further research could be done to investigate the potential therapeutic applications of 2-(2-Chloro-4-ethoxyphenyl)isonicotinic acid, 95%, such as its use as an inhibitor of PKC in cancer therapy. Other possible directions include the development of more efficient synthesis methods and the study of its interactions with other proteins and enzymes.
合成方法
2-(2-Chloro-4-ethoxyphenyl)isonicotinic acid, 95% is commonly synthesized from 4-ethoxy-2-chloroaniline. This is done by reacting the aniline with acetic anhydride and p-toluenesulfonic acid in acetic acid solvent. The reaction produces the desired compound and byproducts such as acetic acid and p-toluenesulfonic acid. The reaction is carried out at a temperature of 80-100°C and is typically completed within 2-3 hours.
属性
IUPAC Name |
2-(2-chloro-4-ethoxyphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-2-19-10-3-4-11(12(15)8-10)13-7-9(14(17)18)5-6-16-13/h3-8H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQFBLIVHKQRHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688195 |
Source


|
| Record name | 2-(2-Chloro-4-ethoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261957-31-6 |
Source


|
| Record name | 2-(2-Chloro-4-ethoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



